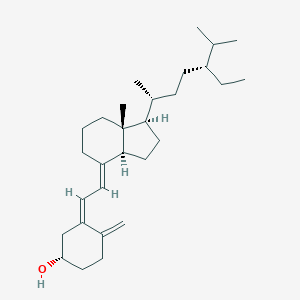![molecular formula C7H11NO B052421 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one CAS No. 122737-56-8](/img/structure/B52421.png)
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, also known as 3,4-didehydro-2-deoxy-N-methylmorphinan, is a synthetic chemical compound that belongs to the class of opioids. This compound has been studied extensively due to its potential therapeutic applications in pain management and addiction treatment. In 2.1]heptan-3-one.
作用機序
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one acts on the central nervous system by binding to opioid receptors. Specifically, it binds to mu-opioid receptors, which are involved in pain perception and reward pathways. By binding to these receptors, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one can produce analgesia and reduce the craving for opioids.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one are similar to those of other opioids. This compound can produce analgesia, sedation, and respiratory depression. Additionally, it can produce feelings of euphoria and can be addictive if used inappropriately.
実験室実験の利点と制限
One advantage of using 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in lab experiments is its potency and selectivity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in pain perception and addiction. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one. One direction is the development of new pain medications based on this compound. By optimizing the synthesis and purification methods, it may be possible to create a more potent and selective analgesic. Another direction is the development of new addiction treatments based on this compound. By studying the mechanism of action and biochemical effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, it may be possible to create new medications that can reduce opioid cravings without producing addictive effects. Additionally, further studies are needed to determine the long-term effects of using this compound in pain management and addiction treatment.
合成法
The synthesis of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one involves the reaction of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-oneo-2-deoxy-N-methylmorphinan with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various methods such as chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been studied extensively for its potential therapeutic applications in pain management and addiction treatment. This compound has been shown to have strong analgesic properties, which makes it a promising candidate for the development of new pain medications. Additionally, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been shown to have potential in the treatment of opioid addiction, as it can bind to the same receptors as opioids but without producing the same addictive effects.
特性
CAS番号 |
122737-56-8 |
|---|---|
製品名 |
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
5-methyl-1-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c1-5-2-8-3-6(5)7(9)4-8/h5-6H,2-4H2,1H3 |
InChIキー |
MNOYWKBSLKWAMT-UHFFFAOYSA-N |
SMILES |
CC1CN2CC1C(=O)C2 |
正規SMILES |
CC1CN2CC1C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



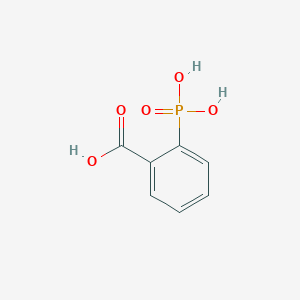
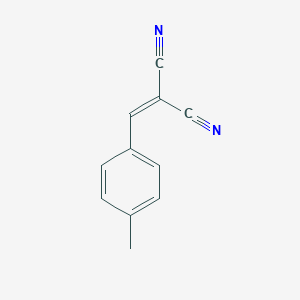
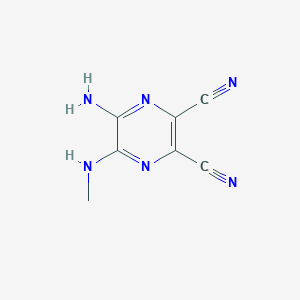
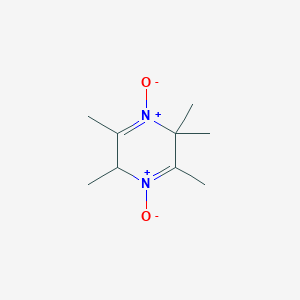
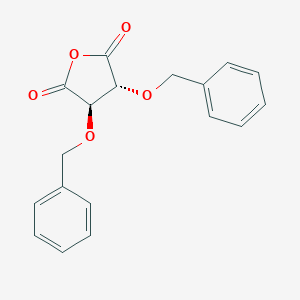
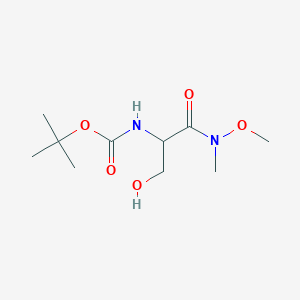
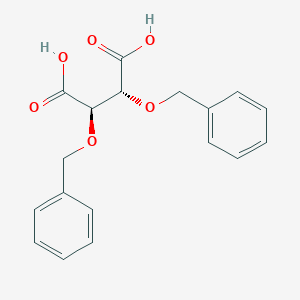
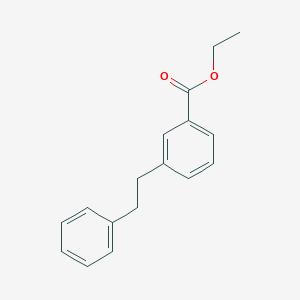
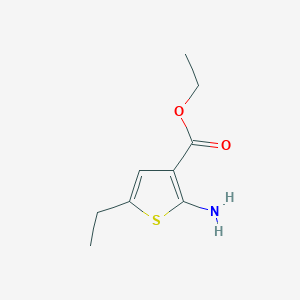
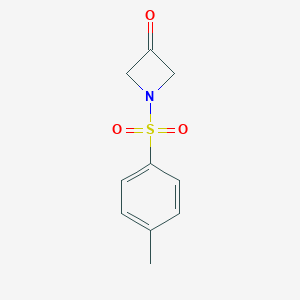
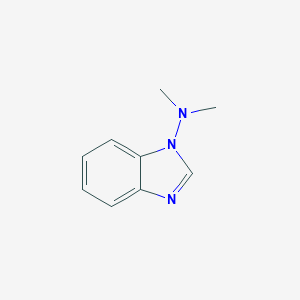

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
